molecular formula C8H8ClNO B2820211 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 1554652-45-7

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

Cat. No. B2820211
CAS RN: 1554652-45-7
M. Wt: 169.61
InChI Key: QOIBJOXGHPEWGW-UHFFFAOYSA-N
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Description

“6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine” is a chemical compound that belongs to the class of pyrano-pyridines . Pyrano-pyridines are a significant class of compounds due to their wide range of biological activities, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrano-pyridine derivatives often involves multicomponent reactions . For instance, a method has been developed for obtaining diamino derivatives of pyrano-pyridines from 3-cyanopyridin-2 (1H)-ones by Smiles rearrangement of the respective oxyacetamides . Another method involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of pyrano-pyridine derivatives can be studied using techniques like NMR spectroscopy and X-ray diffraction analysis . The results of X-ray diffraction studies can reveal the presence of intermolecular hydrogen bonds in the compound .


Chemical Reactions Analysis

Pyrano-pyridine derivatives can undergo various chemical reactions. For example, they can be alkylated to produce mixtures of O- and N-alkylation products . The extent of O-alkylation can be increased by introducing strongly electron-withdrawing substituents .

Scientific Research Applications

Coordination Chemistry and Luminescent Properties

  • Derivatives of pyrazolylpyridines have been studied for their versatile applications in coordination chemistry, offering advantages for the synthesis of luminescent lanthanide compounds useful in biological sensing. Iron complexes with these ligands exhibit unique thermal and photochemical spin-state transitions, highlighting their potential in creating responsive materials (Halcrow, 2005).

Advances in Functional Materials

  • Recent advances in the synthesis and applications of pyrazolylpyridine derivatives have led to the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and functional soft materials. These compounds also find use in catalysis, demonstrating the broad utility of pyrazolylpyridine frameworks in materials science and engineering (Halcrow, 2014).

Fluorescent Chemosensors

  • Tridentate ligands based on pyrazolopyridine derivatives have been developed as fluorescent probes for the detection of cations, including Cu2+. These compounds offer a promising approach for the nanomolar detection of metal ions, showcasing their potential in environmental monitoring and chemical sensing (García, Romero, & Portilla, 2019).

Optical and Junction Characteristics

  • Pyrazolopyridine derivatives exhibit notable optical and electronic properties, making them suitable for applications in optoelectronics. The study of their structural, optical, and diode characteristics has paved the way for their use in fabricating heterojunctions and photosensors, indicating their versatility in electronic device fabrication (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

  • Pyrazolopyridine derivatives synthesized using ultrasonic irradiation have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more efficient and environmentally friendly corrosion protection strategies for industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthesis and Biological Evaluation

  • The synthetic routes to new coumarin derivatives involving pyrazolopyridine frameworks have been explored, with some compounds showing significant cytotoxic effects against various cancer cell lines. This research highlights the potential of pyrazolopyridine derivatives in the development of new anticancer agents (Mohareb & MegallyAbdo, 2015).

Future Directions

The future research on “6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine” and its derivatives could focus on exploring their potential biological activities and developing new synthesis methods. Given their wide range of biological activities, these compounds could serve as lead structures for the discovery of new drugs .

properties

IUPAC Name

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8-3-6-1-2-11-5-7(6)4-10-8/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIBJOXGHPEWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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